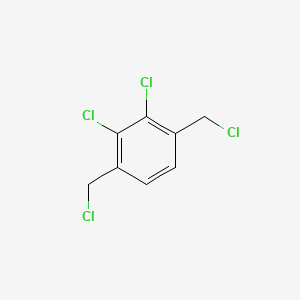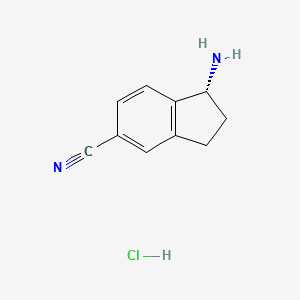
(1R)-1-aminoindane-5-carbonitrile;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-aminoindane-5-carbonitrile;hydrochloride is a chemical compound with the molecular formula C10H11ClN2 and a molecular weight of 194.66 g/mol. This compound is a derivative of indane, featuring an amino group and a nitrile group on the indane ring structure. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-aminoindane-5-carbonitrile;hydrochloride typically involves the following steps:
Indane Synthesis: The starting material, indane, is synthesized through the cyclization of appropriate precursors.
Amination: The indane ring is then subjected to amination to introduce the amino group at the 1-position.
Nitrilation: The amino group is further modified to introduce the nitrile group at the 5-position.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: (1R)-1-aminoindane-5-carbonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Substitution reactions can occur at the indane ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Indane-5-carboxylic acid derivatives.
Reduction Products: Indane-5-amine derivatives.
Substitution Products: Various substituted indane derivatives.
科学的研究の応用
(1R)-1-aminoindane-5-carbonitrile;hydrochloride is widely used in scientific research due to its versatile chemical properties. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Employed in the development of new materials and chemical processes.
作用機序
(1R)-1-aminoindane-5-carbonitrile;hydrochloride is compared with other similar compounds to highlight its uniqueness:
Indole Derivatives: Similar compounds include various indole derivatives, which also exhibit biological activities but differ in their chemical structure and properties.
Aminoindanes: Other aminoindanes may have different substituents or functional groups, leading to distinct chemical behaviors and applications.
類似化合物との比較
Indole-3-carbinol
5-Aminoindan-1-ol
1-Aminoindane-2-carboxylic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C10H11ClN2 |
|---|---|
分子量 |
194.66 g/mol |
IUPAC名 |
(1R)-1-amino-2,3-dihydro-1H-indene-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-7-1-3-9-8(5-7)2-4-10(9)12;/h1,3,5,10H,2,4,12H2;1H/t10-;/m1./s1 |
InChIキー |
UEHYVKYSUSWVFS-HNCPQSOCSA-N |
異性体SMILES |
C1CC2=C([C@@H]1N)C=CC(=C2)C#N.Cl |
正規SMILES |
C1CC2=C(C1N)C=CC(=C2)C#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


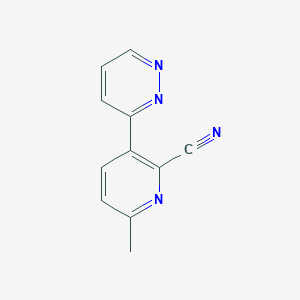
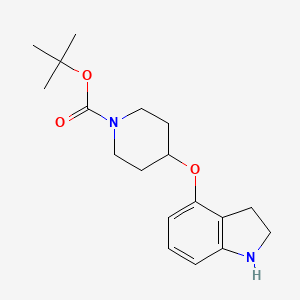
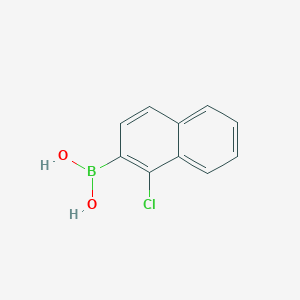
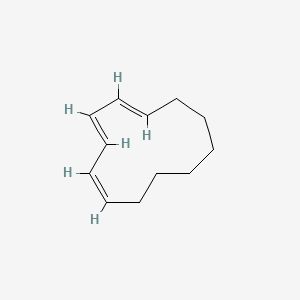
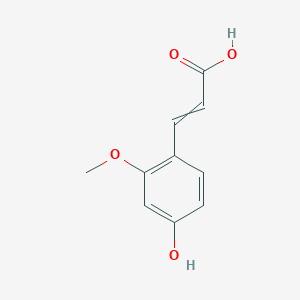
![[1-(3-Iodo-4-methoxyphenyl)cyclopropyl]methanol](/img/structure/B15359744.png)
![(2R)-2-{[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl}-2-phenylacetamide](/img/structure/B15359747.png)
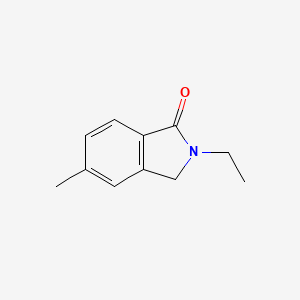
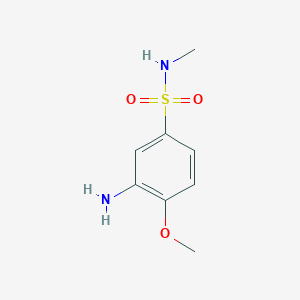
![3-[(2-Bromo-5-chlorophenyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B15359770.png)


![6-(4-Chlorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B15359795.png)
